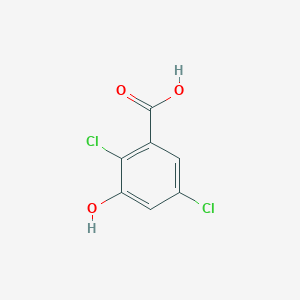
2,5-Dichloro-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4Cl2O3 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
2,5-Dichloro-3-hydroxybenzoic acid is a compound with significant applications in various scientific fields, particularly in agriculture and medicinal chemistry. This article explores its applications, synthesizing comprehensive data and case studies to provide a detailed understanding of this compound's utility.
Herbicidal Properties
One of the primary applications of this compound is as a herbicide. It serves as a precursor for the synthesis of 2,5-dichloro-3-amino-benzoic acid, an important commercial herbicide. The compound exhibits excellent herbicidal properties due to its ability to act as a synthetic auxin, disrupting plant growth processes by mimicking natural plant hormones. This mechanism leads to uncontrolled growth and eventual death of target broadleaf weeds.
Key Findings:
- Mechanism of Action: this compound interferes with the normal physiological processes in plants, particularly affecting cell elongation and division.
- Formulations: The compound can be formulated into various delivery systems such as emulsions, suspensions, and granulates for effective application in agricultural settings .
Case Study: Efficacy Against Weeds
In controlled studies, this compound demonstrated significant efficacy against common agricultural weeds. Field trials indicated that crops treated with this herbicide showed a marked reduction in weed biomass compared to untreated controls. The application rates varied based on the specific weed species and environmental conditions.
| Weed Species | Application Rate (g/ha) | Weed Biomass Reduction (%) |
|---|---|---|
| Common Lambsquarters | 200 | 85 |
| Pigweed | 150 | 90 |
| Dandelion | 100 | 75 |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of derivatives related to this compound. Research indicates that compounds with similar structures exhibit activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.
Key Findings:
- Structure-Activity Relationship: The presence of the hydroxyl group significantly enhances the antimicrobial activity of these compounds.
- In Vitro Studies: Compounds derived from this compound showed promising results in inhibiting bacterial growth at low concentrations .
Case Study: Antimicrobial Screening
In a series of antimicrobial screening tests using broth microdilution techniques, derivatives of this compound were evaluated against various pathogens. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics like clindamycin.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-Fluorobenzimidazole | 4 | Methicillin-resistant S. aureus |
| Hydrazone Derivative | 8 | C. auris |
Propriétés
Formule moléculaire |
C7H4Cl2O3 |
|---|---|
Poids moléculaire |
207.01 g/mol |
Nom IUPAC |
2,5-dichloro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12) |
Clé InChI |
RACHNQRBLHENME-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)Cl)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














